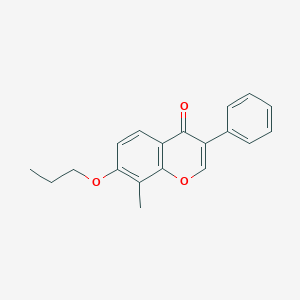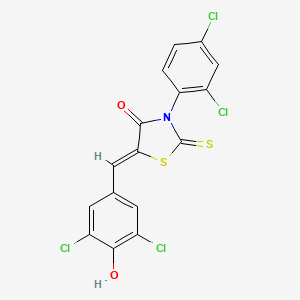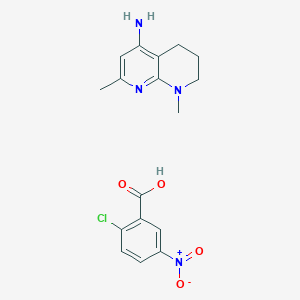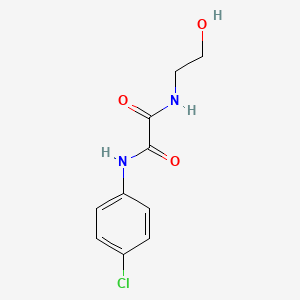![molecular formula C14H20INO5 B4927511 N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate, also known as 4-iodophenmetrazine (4-IPM), is a synthetic compound that belongs to the family of phenethylamines. It is a potent psychostimulant and is structurally related to other popular stimulants such as amphetamines and phenmetrazine. In recent years, 4-IPM has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 4-IPM is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and mood elevation.
Biochemical and Physiological Effects:
4-IPM has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and can cause insomnia. In addition, it has been shown to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-IPM in lab experiments is its potency. It has been shown to be a more potent psychostimulant than other popular stimulants such as amphetamines. However, its neurotoxic effects on the brain can also be a limitation, as it can interfere with the interpretation of results.
Orientations Futures
There are several future directions for research involving 4-IPM. One area of interest is its potential use in the treatment of ADHD. It has been shown to have similar effects to other ADHD medications such as methylphenidate, and further research is needed to investigate its efficacy and safety. Another area of interest is its neurotoxic effects on the brain. More research is needed to understand the mechanisms of these effects and to develop strategies to mitigate them. Finally, 4-IPM could also be studied as a potential drug of abuse due to its potent psychostimulant effects. Further research is needed to understand its addictive potential and to develop strategies to prevent its abuse.
Méthodes De Synthèse
The synthesis of 4-IPM involves the reaction of 4-iodophenol with 1-bromo-2-butene to form 2-(4-iodophenoxy)butene. This intermediate is then reacted with ethylenediamine to form N-[2-(4-iodophenoxy)ethyl]-1-butanamine. The final step involves the formation of oxalate salt by reacting the amine with oxalic acid.
Applications De Recherche Scientifique
4-IPM has been used in several scientific studies as a research tool to investigate its effects on the central nervous system. It has been shown to have potent psychostimulant effects and has been used to study the mechanisms of action of other stimulants such as amphetamines. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYGGHRNOFITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)



![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)
![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
